molecular formula C17H24N2O5 B1141472 (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid CAS No. 102601-38-7

(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

Cat. No.: B1141472
CAS No.: 102601-38-7
M. Wt: 336.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid is a complex organic compound that belongs to the class of carboxylic acids This compound is characterized by its intricate structure, which includes a phenylmethoxycarbonylamino group and a propanoylamino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using a phenylmethoxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the amide bond: The protected amine is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the amide bond.

    Deprotection: The protecting group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid
  • (2R)-3-(benzyloxy)-2-[(benzyloxy)carbonyl]amino propanoic acid

Uniqueness

(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse chemical transformations and applications, setting it apart from similar compounds.

Properties

IUPAC Name

(2R)-4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMIZMAFNVITAO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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